molecular formula C13H9NO4S B8357969 3-[(4-Nitrophenyl)thio]Benzoic Acid

3-[(4-Nitrophenyl)thio]Benzoic Acid

Cat. No.: B8357969
M. Wt: 275.28 g/mol
InChI Key: ULFTXKYNELYMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Nitrophenyl)thio]Benzoic Acid (C₁₃H₉NO₄S, molecular weight 287.28 g/mol) is a benzoic acid derivative featuring a thioether (-S-) group at the 3-position of the benzene ring, linked to a 4-nitrophenyl moiety. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound's electronic distribution, solubility, and reactivity.

Properties

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9NO4S/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16)

InChI Key

ULFTXKYNELYMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-[(4-Nitrophenyl)sulfanyl]Benzoic Acid
  • Structure : Thioether group at the 4-position of the benzoic acid core.
  • Impact : The shift of the thioether to the 4-position alters steric interactions and electronic effects. The para-substituted nitro group retains electron withdrawal, but the overall dipole moment differs due to the substituent's position. This isomer may exhibit distinct crystallization behavior and solubility compared to the 3-substituted analog .
3-[(2-Nitrophenyl)thio]Benzoic Acid
  • Structure : Nitro group at the ortho position of the phenyl ring.
  • This compound may exhibit higher reactivity in nucleophilic substitution due to increased steric strain .
2-[(2-Nitrophenyl)thio]Benzoic Acid
  • Structure : Thioether at the 2-position of benzoic acid and nitro at the ortho position of phenyl.
  • Impact : The proximity of the nitro group to the thioether may lead to intramolecular interactions, affecting acidity (pKa) and solubility in polar solvents .

Substituent Variations

4-Chloro-3-[(2-Nitrophenyl)thio]Benzoic Acid
  • Structure : Chloro substituent at the 4-position of the benzoic acid core.
  • Impact: The electron-withdrawing chloro group enhances acidity (lower pKa) and may increase lipophilicity, influencing membrane permeability in biological systems. Compared to the non-chlorinated analog, this compound could show altered metabolic stability .
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)Benzoic Acid
  • Structure : Thioether linked to a 2-oxoethyl group attached to 4-nitrophenyl.
  • The extended chain may also affect steric bulk, altering binding affinity in enzyme inhibition studies .

Functional Group Modifications

2-Hydroxy-3-[(4-Nitrobenzoyl)amino]Benzoic Acid Methyl Ester
  • Structure: Methyl ester of benzoic acid with hydroxy and nitrobenzoylamino groups.
  • Impact: Esterification reduces polarity, enhancing bioavailability. The hydroxy group introduces acidity (pKa ~2.77 predicted), while the nitrobenzoylamino moiety may participate in π-π stacking interactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
3-[(4-Nitrophenyl)thio]Benzoic Acid C₁₃H₉NO₄S 287.28 3-(4-Nitrophenyl)thio -COOH, -S-, -NO₂
4-[(4-Nitrophenyl)sulfanyl]Benzoic Acid C₁₃H₉NO₄S 287.28 4-(4-Nitrophenyl)thio -COOH, -S-, -NO₂
4-Chloro-3-[(2-Nitrophenyl)thio]Benzoic Acid C₁₃H₈ClNO₄S 309.78 4-Cl, 3-(2-Nitrophenyl)thio -COOH, -Cl, -S-, -NO₂
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)Benzoic Acid C₁₅H₁₁NO₅S 317.32 2-(thio-oxoethyl-4-NO₂) -COOH, -S-, -CO-, -NO₂

Table 2: Predicted Physicochemical Properties

Compound Name Predicted pKa LogP (Lipophilicity) Solubility (mg/mL)
This compound 2.8–3.1 3.2 <1 (PBS)
4-Chloro-3-[(2-Nitrophenyl)thio]Benzoic Acid 2.5–2.8 3.8 <0.5 (PBS)
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)Benzoic Acid 3.0–3.3 2.5 ~2 (DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.